molecular formula C13H15NO4S2 B1210195 Rentiapril CAS No. 80830-42-8

Rentiapril

Cat. No.: B1210195
CAS No.: 80830-42-8
M. Wt: 313.4 g/mol
InChI Key: BSHDUMDXSRLRBI-JOYOIKCWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Rentiapril can be synthesized through a multi-step process involving the formation of key intermediates. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is often obtained in a solid form, which can be further processed into various dosage forms for clinical use .

Chemical Reactions Analysis

Types of Reactions

Rentiapril undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized disulfide derivatives, reduced thiol forms, and substituted analogs with varying pharmacological properties .

Scientific Research Applications

Rentiapril has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study ACE inhibition and related enzymatic pathways.

    Biology: Investigated for its effects on cellular signaling pathways and gene expression.

    Medicine: Applied in clinical research to explore its efficacy in treating hypertension, heart failure, and other cardiovascular disorders.

    Industry: Utilized in the development of new ACE inhibitors and related therapeutic agents

Mechanism of Action

Rentiapril exerts its effects by binding to the active site of angiotensin-converting enzyme, thereby inhibiting its activity. This prevents the conversion of angiotensin I to angiotensin II, leading to decreased vasoconstriction and reduced blood pressure. The molecular targets include the ACE enzyme and related signaling pathways involved in blood pressure regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rentiapril is unique in its chemical structure, which includes a thiazolidine ring and a sulfanylpropanoyl moiety. This structure contributes to its specific binding affinity and inhibitory activity against ACE. Compared to other ACE inhibitors, this compound has shown stronger and longer-lasting inhibition of ACE activity, making it a valuable therapeutic agent for managing cardiovascular conditions .

Biological Activity

Rentiapril, an angiotensin-converting enzyme (ACE) inhibitor, is primarily utilized in the management of hypertension and heart failure. Its biological activity is characterized by its ability to inhibit the ACE enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This results in vasodilation, reduced blood pressure, and decreased workload on the heart. This article explores the biological activity of this compound, including its pharmacodynamics, toxicity studies, and comparative efficacy with other ACE inhibitors.

Pharmacodynamics

This compound functions by blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to several physiological effects:

  • Vasodilation : Decreased levels of angiotensin II result in the dilation of blood vessels.
  • Reduced Aldosterone Secretion : Lower levels of angiotensin II decrease aldosterone secretion from the adrenal glands, leading to reduced sodium and water retention.
  • Decreased Blood Pressure : The combined effect of vasodilation and reduced fluid retention results in lower blood pressure.

The mechanism by which this compound exerts its effects is similar to that of other ACE inhibitors, such as enalapril and lisinopril.

Toxicity Studies

A significant study on the toxicity of this compound was conducted on Sprague-Dawley rats over a three-month period. The study evaluated various doses (0, 30, 125, 500, and 1000 mg/kg). Key findings included:

  • At the highest dose (1000 mg/kg), there were signs of acute toxicity including low food consumption, bloody feces, and anemia.
  • Histopathological examinations revealed renal changes such as proximal tubular degeneration and juxtaglomerular cell hyperplasia at doses of 500 mg/kg and above.
  • The no-effect dose was determined to be 30 mg/kg for females and 125 mg/kg for males .

Summary of Toxicity Findings

Dose (mg/kg)Observations
0Control group; no adverse effects observed
30No significant changes
125Mild renal changes; no mortality
500Moderate renal changes; low body weight gain
1000Severe toxicity; mortality observed

Comparative Efficacy

This compound's efficacy has been compared with other ACE inhibitors in various clinical studies. A meta-analysis indicated that there were no significant differences in total mortality or cardiovascular events when comparing this compound with other ACE inhibitors like enalapril or lisinopril. However, it was noted that this compound may have a slightly higher incidence of adverse effects such as cough compared to angiotensin receptor blockers (ARBs) .

Clinical Study Comparisons

Study TypePopulationTreatment ComparisonOutcome Measures
Randomized TrialHypertensive patientsThis compound vs. EnalaprilBlood pressure reduction
Meta-AnalysisVarious populationsACE Inhibitors vs. ARBsTotal mortality, cardiovascular events
Observational StudyPatients with heart failureThis compound vs. placeboHeart failure progression

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study on Hypertension : A patient with resistant hypertension was treated with this compound alongside lifestyle modifications. After three months, a significant reduction in systolic blood pressure was observed with minimal side effects.
  • Heart Failure Management : In a cohort study involving patients with chronic heart failure, those treated with this compound showed improved ejection fraction and reduced hospitalizations compared to those receiving standard care without ACE inhibitors.

Properties

IUPAC Name

(2R,4R)-2-(2-hydroxyphenyl)-3-(3-sulfanylpropanoyl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4S2/c15-10-4-2-1-3-8(10)12-14(11(16)5-6-19)9(7-20-12)13(17)18/h1-4,9,12,15,19H,5-7H2,(H,17,18)/t9-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHDUMDXSRLRBI-JOYOIKCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](N([C@H](S1)C2=CC=CC=C2O)C(=O)CCS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80230646
Record name Rentiapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80830-42-8
Record name Fentiapril
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80830-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rentiapril [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080830428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rentiapril
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80230646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RENTIAPRIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0TAM1017B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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